molecular formula C13H9N5O2 B14669487 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- CAS No. 50626-23-8

2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl-

Cat. No.: B14669487
CAS No.: 50626-23-8
M. Wt: 267.24 g/mol
InChI Key: ALBWWKACJHZJRA-UHFFFAOYSA-N
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Description

2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole, 5-(4-nitrophenyl)-: Similar structure but different tautomeric form.

    2H-Tetrazole, 5-(4-nitrophenyl)-: Lacks the phenyl group at the 2-position.

    5-(4-Nitrophenyl)-1H-tetrazole: Another tautomeric form with similar reactivity.

Uniqueness

2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications .

Properties

CAS No.

50626-23-8

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyltetrazole

InChI

InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-16-17(15-13)11-4-2-1-3-5-11/h1-9H

InChI Key

ALBWWKACJHZJRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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